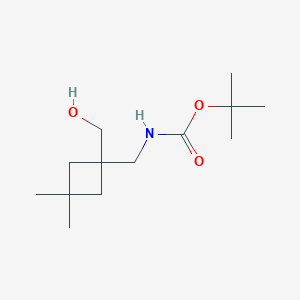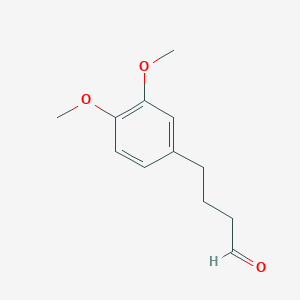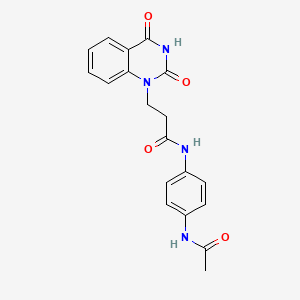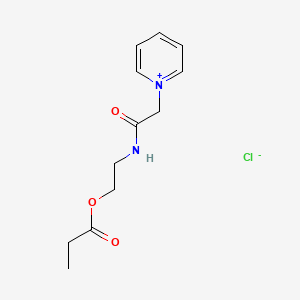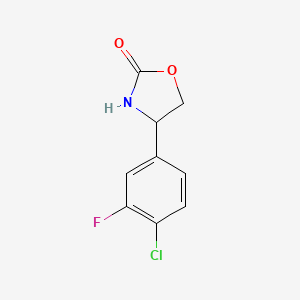
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. This compound features a unique structure that includes a 4-chloro-3-fluorophenyl group attached to an oxazolidin-2-one ring. Oxazolidinones have gained attention in the pharmaceutical industry due to their effectiveness against multidrug-resistant Gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one typically involves the reaction of 4-chloro-3-fluoroaniline with glycidol in the presence of a base, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, involves optimized synthetic routes to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties but different substituents on the phenyl ring.
Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: An oxazolidinone in clinical trials with promising antibacterial activity.
Uniqueness
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one is unique due to its specific substituents, which confer distinct antibacterial properties and make it a valuable compound for research and development in the pharmaceutical industry .
Propriétés
Formule moléculaire |
C9H7ClFNO2 |
|---|---|
Poids moléculaire |
215.61 g/mol |
Nom IUPAC |
4-(4-chloro-3-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7ClFNO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Clé InChI |
FOJLZJSOAIIKJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)O1)C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
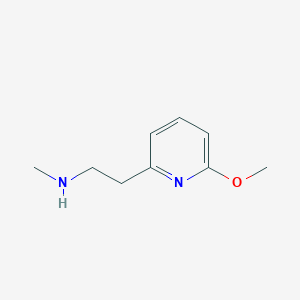
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
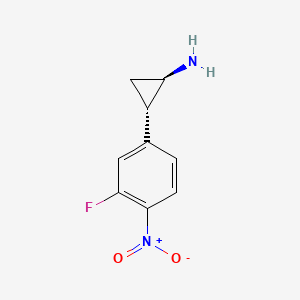
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

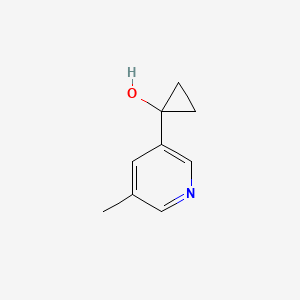
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)

